molecular formula C11H15N3O B11800765 2-(4-Aminoindolin-1-yl)-N-methylacetamide

2-(4-Aminoindolin-1-yl)-N-methylacetamide

Cat. No.: B11800765
M. Wt: 205.26 g/mol
InChI Key: NGRMEEHQHDSBOE-UHFFFAOYSA-N
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Description

2-(4-Aminoindolin-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indoline ring system with an amino group at the 4-position and a methylacetamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminoindolin-1-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced through nitration followed by reduction or via direct amination reactions.

    Attachment of the Methylacetamide Group: The final step involves the acylation of the indoline nitrogen with N-methylacetamide using acylating agents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Indoline: Utilizing efficient catalytic systems for the reduction of indole derivatives.

    High-Yield Amination:

    Scalable Acylation: Using robust acylation techniques to attach the methylacetamide group, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminoindolin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.

Major Products

    Oxidation Products: Oxo derivatives of the indoline ring.

    Reduction Products: Reduced forms of the indoline ring.

    Substitution Products: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

2-(4-Aminoindolin-1-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminoindolin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminoindolin-1-yl)ethanone
  • 1-(6-Amino-5-methoxyindolin-1-yl)ethanone
  • 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone

Uniqueness

2-(4-Aminoindolin-1-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methylacetamide group on the indoline ring differentiates it from other similar compounds, potentially leading to unique interactions and activities.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(4-amino-2,3-dihydroindol-1-yl)-N-methylacetamide

InChI

InChI=1S/C11H15N3O/c1-13-11(15)7-14-6-5-8-9(12)3-2-4-10(8)14/h2-4H,5-7,12H2,1H3,(H,13,15)

InChI Key

NGRMEEHQHDSBOE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCC2=C(C=CC=C21)N

Origin of Product

United States

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